

# Comparative Analysis of ONC-392 (Gotistobart): A Next-Generation Anti-CTLA-4 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cmi-392  |           |
| Cat. No.:            | B1669265 | Get Quote |

A detailed guide for researchers, scientists, and drug development professionals on the experimental findings and reproducibility of ONC-392, a novel checkpoint inhibitor, in comparison to other therapeutic alternatives.

In the landscape of cancer immunotherapy, targeting the CTLA-4 checkpoint has been a validated strategy, yet the clinical application of first-generation anti-CTLA-4 antibodies has been hampered by significant immune-related adverse events (irAEs). ONC-392 (also known as gotistobart or BNT316), a next-generation humanized anti-CTLA-4 monoclonal antibody, has emerged with a distinct mechanism aimed at improving the therapeutic index. This guide provides a comprehensive comparison of ONC-392's performance with established alternatives, supported by available experimental data, to assess the reproducibility and potential advantages of its novel approach.

#### **Mechanism of Action: Preserving CTLA-4 Recycling**

ONC-392 is engineered to be pH-sensitive, a key feature that distinguishes it from the first-generation anti-CTLA-4 antibody, ipilimumab.[1] This property allows ONC-392 to dissociate from CTLA-4 in the acidic tumor microenvironment, preventing the lysosomal degradation of the CTLA-4 receptor.[1] This preservation of CTLA-4 recycling is hypothesized to maintain immune tolerance in peripheral tissues while enabling more effective depletion of regulatory T cells (Tregs) within the tumor, thereby widening the therapeutic window.[1]

Below is a diagram illustrating the proposed signaling pathway of ONC-392 in comparison to traditional anti-CTLA-4 antibodies.







Click to download full resolution via product page

Caption: Comparative mechanism of action of anti-CTLA-4 antibodies.

## Preclinical and Clinical Performance: A Comparative Overview

ONC-392 has been evaluated in preclinical models and is currently undergoing clinical investigation in the PRESERVE series of trials. This section compares the available efficacy and safety data of ONC-392 with that of pembrolizumab (an anti-PD-1 antibody) and docetaxel (a chemotherapy agent), two standard-of-care treatments for advanced non-small cell lung cancer (NSCLC), a key indication for ONC-392.

#### **Efficacy Data**

The following table summarizes the key efficacy endpoints from clinical trials of ONC-392, pembrolizumab, and docetaxel in patients with advanced NSCLC who have progressed after



prior therapy.

| Treatment                | Trial                           | Patient<br>Population                       | Overall<br>Response<br>Rate (ORR) | Progressio<br>n-Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS)                            |
|--------------------------|---------------------------------|---------------------------------------------|-----------------------------------|-------------------------------------------|--------------------------------------------------------|
| ONC-392<br>(Gotistobart) | PRESERVE-<br>001 (Phase<br>1/2) | PD-(L)1<br>resistant<br>metastatic<br>NSCLC | 29.6% (in 27 evaluable patients)  | Median not reported                       | 12-month OS<br>rate: 55%<br>(median not<br>reached)[2] |
| Pembrolizum<br>ab        | KEYNOTE-<br>010 (Phase<br>2/3)  | PD-L1 positive (TPS ≥1%) NSCLC              | 18%                               | 3.9 months                                | 10.4 months                                            |
| Docetaxel                | KEYNOTE-<br>010 (Phase<br>2/3)  | PD-L1<br>positive (TPS<br>≥1%) NSCLC        | 9%                                | 4.0 months                                | 8.5 months                                             |

#### **Safety and Tolerability**

A critical aspect of ONC-392's development is its potential for an improved safety profile. The table below outlines the incidence of high-grade treatment-related adverse events (TRAEs).

| Treatment             | Trial                    | Grade 3-5 Treatment-<br>Related Adverse Events<br>(TRAEs) |
|-----------------------|--------------------------|-----------------------------------------------------------|
| ONC-392 (Gotistobart) | PRESERVE-001 (Phase 1/2) | 33% (in NSCLC cohort)                                     |
| Pembrolizumab         | KEYNOTE-010 (Phase 2/3)  | 13-16%                                                    |
| Docetaxel             | KEYNOTE-010 (Phase 2/3)  | 35%                                                       |

### **Experimental Protocols and Workflows**

Reproducibility of experimental findings is paramount in scientific research. This section details the methodologies of the key clinical trials cited and provides a visual representation of the trial



workflow.

#### PRESERVE-001 (NCT04140526) Clinical Trial Protocol

The PRESERVE-001 study is a Phase 1/2 open-label, dose-escalation, and dose-expansion trial evaluating the safety, pharmacokinetics, and efficacy of ONC-392 as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[3][4]

- Phase 1a (Dose Escalation): This part of the study aimed to determine the recommended Phase 2 dose (RP2D) for ONC-392 monotherapy. Patients received escalating doses of ONC-392.
- Phase 1b (Dose Expansion): In this phase, specific cohorts of patients with tumors such as NSCLC, melanoma, and ovarian cancer were enrolled to further evaluate the safety and preliminary efficacy of ONC-392 at the RP2D.
- Combination Therapy Arm: Another arm of the study is investigating ONC-392 in combination with the anti-PD-1 antibody pembrolizumab.

The workflow for a patient participating in the monotherapy arm of the PRESERVE-001 trial is illustrated below.





Click to download full resolution via product page

Caption: Patient workflow in the PRESERVE-001 clinical trial.

#### PRESERVE-003 (NCT05671510) Clinical Trial

Building on the findings from PRESERVE-001, the ongoing PRESERVE-003 trial is a pivotal Phase 3, randomized, open-label study.[5] This trial is designed to directly compare the efficacy and safety of ONC-392 monotherapy against docetaxel in patients with metastatic NSCLC that



has progressed on prior PD-1/PD-L1 inhibitor therapy.[5] The primary endpoint of this study is overall survival.[6]

The logical relationship of the PRESERVE-003 trial design is depicted in the following diagram.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Another hold for BioNTech | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]



- 4. oncoc4.com [oncoc4.com]
- 5. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Comparative Analysis of ONC-392 (Gotistobart): A Next-Generation Anti-CTLA-4 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669265#reproducibility-of-cmi-392-experimental-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com